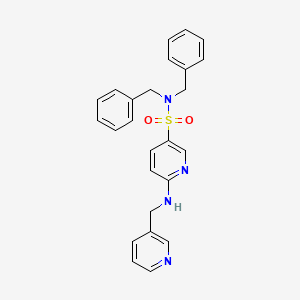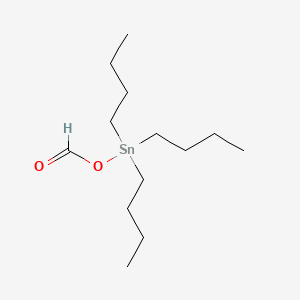
Tributyl(formyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(formyloxy)stannane is an organotin compound with the chemical formula C₁₃H₂₈O₂Sn . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have been widely studied due to their diverse applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(formyloxy)stannane can be synthesized through the reaction of tributyltin hydride with formic acid. The reaction typically involves the following steps:
Formation of Tributyltin Hydride: Tributyltin hydride is prepared by reducing tributyltin chloride with lithium aluminium hydride.
Reaction with Formic Acid: The tributyltin hydride is then reacted with formic acid to form this compound.
The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(formyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Deoxygenation: It is used in the Barton-McCombie deoxygenation reaction to remove oxygen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Azobisisobutyronitrile (AIBN): Used as a radical initiator.
Lithium Aluminium Hydride: Used in reduction reactions.
Formic Acid: Used in the synthesis of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in reduction reactions, the major products are typically hydrocarbons, while in deoxygenation reactions, the major products are deoxygenated organic molecules .
Applications De Recherche Scientifique
Tributyl(formyloxy)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in radical reactions and in the synthesis of complex organic molecules.
Biological Studies: It has been studied for its potential biological activity and toxicity.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tributyl(formyloxy)stannane involves the formation of stannyl radicals. These radicals can participate in various radical reactions, including reduction and deoxygenation. The molecular targets and pathways involved in these reactions include organic halides and oxygen-containing functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tributyl(formyloxy)stannane include:
Tributyltin Hydride: Used as a reducing agent in radical reactions.
Tributyltin Chloride: Used as a precursor in the synthesis of other organotin compounds.
Tributyltin Oxide: Used in industrial applications and as a catalyst
Uniqueness
This compound is unique due to its specific reactivity and applications in radical reactions. Its ability to participate in deoxygenation reactions makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
5847-51-8 |
|---|---|
Formule moléculaire |
C13H28O2Sn |
Poids moléculaire |
335.07 g/mol |
Nom IUPAC |
tributylstannyl formate |
InChI |
InChI=1S/3C4H9.CH2O2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;1H,(H,2,3);/q;;;;+1/p-1 |
Clé InChI |
POUGAXCXKDLEMK-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


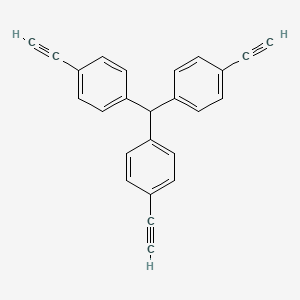
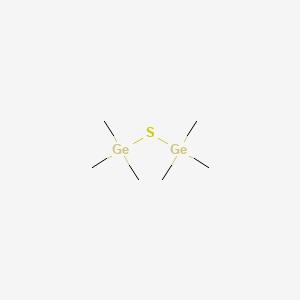
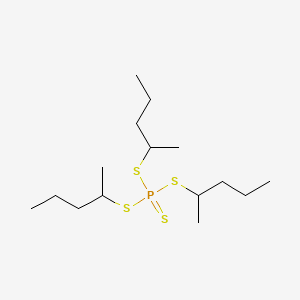
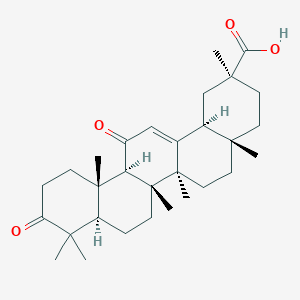
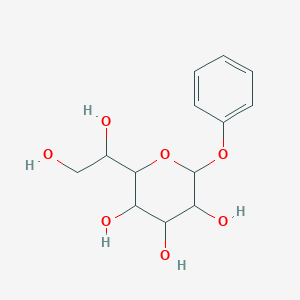

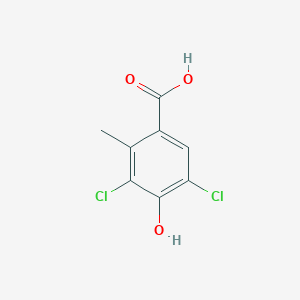
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
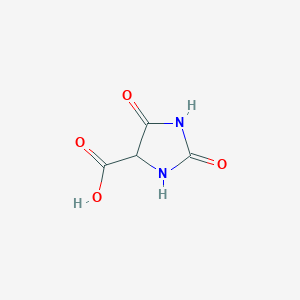
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
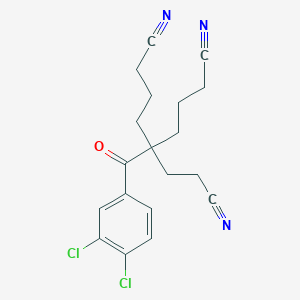
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
